1,2-Bis(2-chloroethoxy)ethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.10 msoluble in carbon tetrachloridein water, 18,900 mg/l @ 20 °c. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

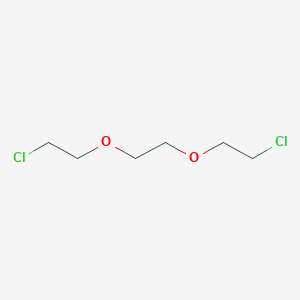

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(2-chloroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYUOJIYYGGHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-69-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-(2-chloroethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8047000 | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.3 °C | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

250 °F; 121 °C (OPEN CUP) | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride, In water, 18,900 mg/l @ 20 °C | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1974 @ 20 °C/20 °C | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg], 0.06 mm Hg @ 20 °C | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Acidity as HCl, 0.01% by wt, max | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

112-26-5 | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-bis(2-chloroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(2-chloroethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(2-chloroethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGLYCOL DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28JQ82M13J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: -31.5 °C | |

| Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Bis(2-chloroethoxy)ethane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound (CAS No. 112-26-5). This halogenated ether is a significant intermediate in various organic syntheses and serves as a versatile building block in the development of new materials and pharmaceutical compounds.

Chemical Structure and Identification

This compound is a symmetrical molecule featuring a central ethane bridge connected via ether linkages to two 2-chloroethoxy groups.[1][2] Its structure is characterized by the presence of reactive terminal chlorine atoms, which are susceptible to nucleophilic substitution reactions.[1]

References

An In-depth Technical Guide to 1,2-Bis(2-chloroethoxy)ethane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(2-chloroethoxy)ethane, a versatile diether chloroalkane utilized as a key intermediate in various chemical syntheses. This document details its chemical identity, physical and chemical properties, and provides illustrative experimental protocols for its synthesis and its application as a precursor in the preparation of macrocyclic compounds and nitrogen mustard analogues.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₆H₁₂Cl₂O₂. It is systematically named in IUPAC nomenclature as 1-chloro-2-[2-(2-chloroethoxy)ethoxy]ethane. Due to its structure and historical uses, it is known by a variety of synonyms.

| Identifier Type | Value |

| IUPAC Name | 1-chloro-2-[2-(2-chloroethoxy)ethoxy]ethane[1] |

| CAS Number | 112-26-5[1] |

| Molecular Formula | C₆H₁₂Cl₂O₂[1] |

| Molecular Weight | 187.06 g/mol [1] |

| InChI | InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2[1] |

| InChIKey | AGYUOJIYYGGHKV-UHFFFAOYSA-N[1] |

| SMILES | C(COCCCl)OCCCl[1] |

-

Triethylene glycol dichloride

-

Triglycol dichloride

-

Ethane, 1,2-bis(2-chloroethoxy)-

-

1,8-Dichloro-3,6-dioxaoctane

-

Bis(2-chloroethoxy)ethane

-

1,2-Bis(chloroethoxy)ethane

-

2-(2-Chloroethoxy)ethyl 2'-chloroethyl ether

-

Di(2-chloroethyl) Cellosolve

-

Ethylene Glycol Bis(2-chloroethyl) Ether

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 235 °C (lit.) | [3] |

| Melting Point | -31.5 °C | [1] |

| Density | 1.197 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.461 (lit.) | |

| Flash Point | 121 °C (closed cup) | |

| Solubility | Insoluble in water | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of triethylene glycol using thionyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.[3]

Materials:

-

Triethylene glycol

-

Pyridine

-

Thionyl chloride

-

1,4-Dioxane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure: [3]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1 mole of triethylene glycol and 3 moles of pyridine in 500 mL of 1,4-dioxane.

-

Heat the mixture to 80 °C with stirring.

-

Slowly add 2.2 moles of thionyl chloride dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 80 °C.

-

After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 5-6 hours.

-

Cool the reaction mixture to room temperature and remove the 1,4-dioxane by rotary evaporation.

-

To the residue, add ethyl acetate and stir for 30 minutes to precipitate the pyridinium salt.

-

Filter off the pyridinium salt and wash the filtrate with water.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

Remove the ethyl acetate by rotary evaporation to yield the crude product.

-

The product can be further purified by vacuum distillation.

Representative Synthesis of a [2.2.2]Cryptand Analogue

This compound is a key building block for the synthesis of cryptands, which are macrobicyclic polyethers capable of encapsulating metal ions. The synthesis typically involves a high-dilution reaction between the dichloro-compound and a diamine. The following is a representative protocol adapted from the synthesis of similar cryptands.[4][5]

Materials:

-

1,2-Bis(2-aminoethoxy)ethane

-

This compound

-

High-purity, dry acetonitrile

-

Anhydrous potassium carbonate

-

Set up a high-dilution apparatus. This typically involves two syringe pumps to slowly add the reactants to a large volume of refluxing solvent.

-

In the main reaction flask, add a large volume of dry acetonitrile and anhydrous potassium carbonate. Heat the solvent to reflux.

-

Prepare two separate solutions: one of 1,2-bis(2-aminoethoxy)ethane in dry acetonitrile and another of this compound in dry acetonitrile.

-

Using the syringe pumps, add the two solutions simultaneously and at a very slow rate to the refluxing acetonitrile over a period of several hours.

-

After the addition is complete, continue to reflux the reaction mixture overnight to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetonitrile from the filtrate by rotary evaporation.

-

The resulting crude product can be purified by column chromatography on silica gel or alumina.

Representative Synthesis of a Nitrogen Mustard Analogue

Nitrogen mustards are a class of alkylating agents, some of which are used in chemotherapy. This compound can serve as a precursor to nitrogen mustard analogues through reaction with an appropriate amine. The following is a general, representative protocol.

Materials:

-

This compound

-

Methylamine (or other primary/secondary amine)

-

Anhydrous ethanol

-

Sodium bicarbonate

Procedure:

-

In a pressure vessel, dissolve this compound in anhydrous ethanol.

-

Add an excess of methylamine to the solution.

-

Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific amine used and may require optimization.

-

After the reaction is complete, cool the vessel to room temperature.

-

Carefully vent any excess pressure.

-

Remove the ethanol by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

-

The crude product can be purified by column chromatography or recrystallization.

Visualizations

Logical Workflow for Cryptand Synthesis

Caption: Logical workflow for the synthesis of a [2.2.2]cryptand analogue.

General Synthesis of Nitrogen Mustard Analogues

Caption: General synthetic pathway for nitrogen mustard analogues.

References

- 1. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 112-26-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Triethylene Glycol Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of triethylene glycol dichloride (TGDC), a chemical intermediate with applications in various fields, including pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals by presenting key physical data in a clear, accessible format, alongside detailed experimental protocols for their determination.

Core Physical Properties

Triethylene glycol dichloride, with the IUPAC name 1,2-bis(2-chloroethoxy)ethane, is a colorless to light yellow liquid. A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₆H₁₂Cl₂O₂ | - | - |

| Molar Mass | 187.07 | g/mol | [1] |

| Density | 1.197 | g/mL | at 25 °C[2] |

| Boiling Point | 235 | °C | at 760 mmHg[2][3] |

| Melting Point | -31 to -32 | °C | [2][4] |

| Flash Point | 121 | °C | (250 °F)[2] |

| Vapor Pressure | 0.601 | mmHg | at 25 °C[2] |

| Refractive Index (n_D) | 1.461 | - | at 22 °C[4] |

| Water Solubility | Insoluble | - | [1][2] |

Experimental Protocols

Accurate determination of physical properties is crucial for the successful design and implementation of chemical processes. The following sections detail standard laboratory protocols for measuring the key physical properties of liquid compounds such as triethylene glycol dichloride.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or melting point apparatus

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil

Procedure:

-

Place a few milliliters of the triethylene glycol dichloride sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with a heating oil, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[4] Record this temperature.

Determination of Density (Digital Density Meter)

Density is the mass of a substance per unit volume. The use of a digital density meter provides a rapid and accurate measurement.

Apparatus:

-

Digital density meter

-

Syringe for sample injection

-

Waste container

Procedure:

-

Ensure the digital density meter is calibrated according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

-

Equilibrate the triethylene glycol dichloride sample to the desired measurement temperature.

-

Using a clean, dry syringe, draw a sufficient volume of the sample.

-

Carefully inject the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are introduced.

-

The instrument will measure the oscillation period of the U-tube and calculate the density of the sample.

-

Record the density and the measurement temperature.

-

Clean the instrument's cell thoroughly with appropriate solvents after the measurement.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting the latter to the desired measurement temperature (e.g., 20 °C). Allow the refractometer prisms to equilibrate.

-

Clean the surfaces of the illuminating and refracting prisms with a soft lens paper moistened with a suitable solvent.

-

Using a clean dropper, place a few drops of the triethylene glycol dichloride sample onto the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and mirror to obtain optimal illumination of the field of view.

-

Rotate the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs in the eyepiece.

-

If a colored band is visible at the boundary, adjust the compensator dial to eliminate the dispersion and produce a sharp, achromatic borderline.

-

Read the refractive index value directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of a physical property of a liquid compound.

References

- 1. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Solubility of 1,2-Bis(2-chloroethoxy)ethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-chloroethoxy)ethane, also known as triethylene glycol dichloride, is a chlorinated ether with the chemical formula C₆H₁₂Cl₂O₂. Its unique molecular structure, featuring both ether linkages and chloro-functional groups, imparts a specific set of physicochemical properties that make it a valuable solvent and intermediate in various chemical syntheses.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in research, development, and manufacturing, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are more effective at dissolving nonpolar solutes. This compound possesses both polar (ether and chloro groups) and nonpolar (ethane backbone) characteristics, leading to a broad range of solubility in various organic solvents.[2]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, qualitative assessments consistently indicate its high solubility in many common organic solvents. The following table summarizes the available qualitative and any limited quantitative solubility information.

| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Notes |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] | Not Specified | |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[2] | Not Specified | |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[2] | Not Specified | |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[3] | Not Specified | |

| Water | H₂O | Polar Protic | 18,900 mg/L[1] | 20 | For reference of its limited aqueous solubility. |

Note: "Soluble" indicates that the compound is observed to dissolve readily in the solvent, suggesting good miscibility. However, for precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid compound like this compound in an organic solvent. These protocols are based on established principles of solubility testing and can be adapted to specific laboratory conditions and analytical capabilities.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals

-

Syringes and filters (pore size appropriate to remove any undissolved micro-droplets)

-

Pipettes and volumetric flasks

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The excess is to ensure that a saturated solution is formed.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow for the separation of the two phases (saturated solution and the excess solute).

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a syringe. To ensure no undissolved solute is transferred, a syringe filter can be used.

-

Solvent Evaporation: Transfer the extracted saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the evaporation of the this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the remaining this compound.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of saturated solution extracted in mL) * 100

Solubility ( g/100 g) = [(Mass of container + residue) - (Mass of empty container)] / (Mass of saturated solution extracted in g) * 100

Method 2: Isothermal Titration Method

This method involves the gradual addition of the solvent to a known amount of the solute until complete dissolution is observed.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled vessel with a stirrer

-

Calibrated burette or syringe pump for precise solvent addition

-

A means to observe the dissolution (e.g., a clear vessel, potentially with a light source and detector for turbidity)

Procedure:

-

Initial Setup: Accurately weigh a known amount of this compound into the thermostatically controlled vessel.

-

Solvent Addition: Slowly add the organic solvent from a burette or syringe pump while continuously stirring the mixture. Maintain a constant temperature throughout the experiment.

-

Endpoint Determination: Continue adding the solvent until the this compound is completely dissolved, and the solution becomes clear. The point at which the last trace of the separate phase disappears is the endpoint.

-

Volume Recording: Record the total volume of the solvent added.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = (Mass of this compound in g) / (Volume of solvent added in mL) * 100

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Conclusion

This compound exhibits favorable solubility in a range of common organic solvents, making it a versatile compound for various applications in chemical synthesis and formulation. While comprehensive quantitative solubility data remains limited in the public domain, the experimental protocols provided in this guide offer robust methods for its determination. For critical applications in research and drug development, it is imperative to perform such quantitative measurements to ensure process efficiency, reproducibility, and safety. The provided workflow diagram offers a clear visual guide for conducting these essential experiments.

References

Spectroscopic Profile of 1,2-Bis(2-chloroethoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1,2-Bis(2-chloroethoxy)ethane (CAS No. 112-26-5). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct triplets, indicative of the two types of methylene protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.76 | Triplet | 4H | -O-CH ₂-CH ₂-Cl |

| 3.69 | Singlet | 4H | -O-CH ₂-CH ₂-O- |

| 3.65 | Triplet | 4H | -O-CH₂-CH₂-Cl |

Note: Data acquired in CDCl₃ at 90 MHz. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments.

| Chemical Shift (ppm) | Assignment |

| 71.3 | -O-C H₂-CH₂-Cl |

| 70.0 | -O-C H₂-C H₂-O- |

| 42.7 | -O-CH₂-C H₂-Cl |

Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for C-H, C-O, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1450 | Medium | C-H bending (alkane) |

| 1100 | Strong | C-O stretching (ether) |

| 750-650 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. Notably, the molecular ion peak is often weak or absent.[1] The base peak is typically observed at m/z 63.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 107 | 21.3 | [M - CH₂CH₂Cl]⁺ |

| 93 | 50.4 | [CH₂OCH₂CH₂Cl]⁺ |

| 65 | 31.6 | [C₂H₅O₂]⁺ |

| 63 | 100 | [CH₂CH₂Cl]⁺ |

| 45 | 20.4 | [C₂H₅O]⁺ |

Note: The fragmentation pattern can vary slightly depending on the instrument and conditions.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR spectrometer is tuned and shimmed for the sample.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to achieve an adequate signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

-

A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed.

-

A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to the CDCl₃ solvent signal at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded to subtract atmospheric and instrumental interferences.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques in the structural elucidation of this compound.

Caption: Spectroscopic analysis workflow for structural elucidation.

References

Synthesis of 1,2-Bis(2-chloroethoxy)ethane from Triethylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(2-chloroethoxy)ethane, a key intermediate in pharmaceutical and various chemical syntheses, from triethylene glycol. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound, also known as triethylene glycol dichloride, is a bifunctional alkylating agent widely utilized in organic synthesis.[1][2][3][4] Its utility stems from the two reactive chloroethyl groups, making it a valuable building block for the synthesis of various compounds, including pharmaceutical ingredients and crown ethers. The most common and efficient route to this compound involves the dichlorination of the readily available and inexpensive starting material, triethylene glycol. This guide will focus on the most established method for this conversion, employing thionyl chloride as the chlorinating agent.

Synthetic Methodologies

The primary method for the synthesis of this compound from triethylene glycol is nucleophilic substitution, where the hydroxyl groups of the glycol are replaced by chloride ions.

2.1. Chlorination using Thionyl Chloride with Pyridine

The most widely reported method involves the reaction of triethylene glycol with thionyl chloride in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct.[5][6] Dioxane is commonly used as a solvent for this reaction.[5][6] The reaction proceeds effectively at elevated temperatures.[5][6]

2.2. Catalytic Chlorination

An alternative approach involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), in the reaction between triethylene glycol and thionyl chloride.[7] This method can proceed with or without a solvent and offers high yields.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from triethylene glycol.

| Method | Chlorinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Standard with Pyridine | Thionyl Chloride | Pyridine | Dioxane | 80 | 5-6 | up to 91 | - | [5][6] |

| Catalytic (Quaternary Ammonium Salt) | Thionyl Chloride | Benzyltriethylammonium chloride | None | 60-65 | 1 | 94.7 | 95.6 | [7] |

| Catalytic (Quaternary Ammonium Salt) | Thionyl Chloride | Benzyltriethylammonium chloride | None | 30-35 | 1 | 91.7 | 94.8 | [7] |

Experimental Protocols

4.1. Synthesis using Thionyl Chloride and Pyridine

This protocol is based on established literature procedures.[5][6]

Materials:

-

Triethylene glycol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dioxane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve triethylene glycol (1 mole) and pyridine (3 moles) in 500 mL of dioxane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[5][6]

-

Slowly add thionyl chloride (2.2 moles) dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 80°C.[5][6]

-

After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 5-6 hours.[5][6]

-

Allow the mixture to cool to room temperature.

-

Distill off the dioxane under reduced pressure.[5]

-

To the residue, add ethyl acetate and stir for 30 minutes.[6]

-

Filter the mixture to remove the pyridinium salt.[6]

-

Wash the filtrate with water.[6]

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.[6]

-

Evaporate the ethyl acetate to yield the crude product.

-

Purify the crude product by vacuum distillation.

4.2. Catalytic Synthesis using a Quaternary Ammonium Salt

This protocol is adapted from a patented procedure.[7]

Materials:

-

Triethylene glycol

-

Thionyl chloride (SOCl₂)

-

Benzyltriethylammonium chloride

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a fume hood, heat a mixture of triethylene glycol (0.5 mole) and benzyltriethylammonium chloride (0.0018 mole) to 60-65°C in a round-bottom flask equipped with a stirrer and a dropping funnel.[7]

-

Add thionyl chloride (1.1 mole) dropwise over a two-hour period while maintaining the temperature at 60-65°C.[7]

-

After the addition is complete, hold the reaction mixture at 60-65°C for one hour.[7]

-

Remove any unreacted thionyl chloride by distillation at reduced pressure (approximately 200 mm) until the pot temperature reaches 85-90°C.[7]

-

Cool the product to room temperature. The resulting clear, pale yellow liquid is obtained in high yield and purity.[7]

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the chemical transformation of triethylene glycol to this compound using thionyl chloride.

5.2. Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. 1,2-Bis(2-chloroethoxy) Ethane, C6H12Cl2O2, 112-26-5, Triethylene Glycol Dichloride; Triglycol Dichloride; Ethane [mallakchemicals.com]

- 3. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Buy this compound (EVT-7857332) | 27252-69-3 [evitachem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US4605784A - Process for the preparation of ether-containing chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Thionyl Chloride Reaction with Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between thionyl chloride (SOCl₂) and diols. The reaction is a cornerstone in organic synthesis for the conversion of hydroxyl groups to chlorides and for the formation of cyclic sulfites, which are versatile intermediates. This document details the mechanistic pathways, stereochemical outcomes, quantitative data from key experiments, and detailed experimental protocols.

Core Reaction Mechanisms

The reaction of thionyl chloride with alcohols, including diols, proceeds through the initial formation of a chlorosulfite ester intermediate. The subsequent fate of this intermediate is highly dependent on the reaction conditions, particularly the presence or absence of a base such as pyridine. This dictates the stereochemical outcome of the reaction.[1][2][3]

SNi Mechanism (Retention of Configuration)

In the absence of a base, the reaction often proceeds through a substitution nucleophilic internal (SNi) mechanism. The chlorosulfite ester intermediate collapses via a tight ion pair, where the chloride ion is delivered to the carbocationic center from the same face as the leaving group. This results in the retention of stereochemistry at the chiral center.[1][2]

SN2 Mechanism (Inversion of Configuration)

When a base like pyridine is added to the reaction mixture, the mechanism switches to a substitution nucleophilic bimolecular (SN2) pathway. Pyridine reacts with the HCl generated during the formation of the chlorosulfite ester, preventing protonation of the solvent and freeing the chloride ion. This "naked" chloride ion then acts as an external nucleophile, attacking the carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry .[1][2][4] Pyridine can also act as a nucleophilic catalyst by reacting with the chlorosulfite intermediate, further promoting the SN2 pathway.[4][5]

Reaction with Diols: Formation of Cyclic Sulfites and Dichlorides

The reaction of thionyl chloride with diols can lead to two primary products: cyclic sulfites or dichloroalkanes. The product distribution is influenced by the structure of the diol (e.g., 1,2-, 1,3-, or 1,4-diols) and the reaction conditions.

-

Cyclic Sulfites: Diols readily react with thionyl chloride to form cyclic sulfites, which are valuable intermediates in organic synthesis.[6][7][8][9] This is a common and efficient method for their preparation. The formation of a cyclic sulfite from a cis-1,2-diol has been reported to proceed in high yield.[8]

-

Dichloroalkanes: Under forcing conditions or with specific reagents, diols can be converted to their corresponding dichloroalkanes.[10]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the reaction of thionyl chloride with diols.

| Diol Substrate | Reagents | Product | Yield (%) | Reference |

| cis-Tetrahydrodiol | SOCl₂ | Cyclic sulfite | 89% | [2] |

| 2,2-Diethyl-1,3-propanediol | SOCl₂, Pyridine | Cyclic sulfite | 63% | [6] |

| Triethylene glycol | SOCl₂ | 1,2-Bis(2-chloroethoxy)ethane | up to 94.7% | [11] |

| 1,4-Butanediol | SOCl₂, Pyridine | 1,4-Dichlorobutane | ~92% | [12] |

| Polyethylene glycol (PEG5000) | SOCl₂ | Chloro-terminated PEG | 90% (conversion) | [9] |

Experimental Protocols

General Procedure for the Synthesis of a Cyclic Sulfite from a Diol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Diol

-

Thionyl chloride (freshly distilled)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)

-

Anhydrous base (e.g., pyridine or triethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the diol (1.0 eq) in an anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel.

-

After the addition of thionyl chloride, slowly add the anhydrous base (2.2-2.4 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclic sulfite.

-

The product can be further purified by column chromatography or distillation.

Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol[12]

Materials:

-

1,4-Butanediol (redistilled, 22.5 g)

-

Pyridine (dry, 3 mL)

-

Thionyl chloride (redistilled, 71 mL or 116 g)

-

Ice water

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

500 mL three-necked flask with reflux condenser, mechanical stirrer, and thermometer

-

Ice bath

Procedure:

-

Place 22.5 g of redistilled 1,4-butanediol and 3 mL of dry pyridine in a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer.

-

Immerse the flask in an ice bath and add 71 mL (116 g) of redistilled thionyl chloride dropwise from a dropping funnel inserted into the top of the condenser to the vigorously stirred mixture at a rate that maintains the temperature at 5-10 °C.

-

After the addition is complete, remove the flask from the ice bath and leave it overnight.

-

The next day, reflux the reaction mixture for 3 hours.

-

Cool the mixture and cautiously treat it with ice water.

-

Extract the 1,4-dichlorobutane with ether.

-

Wash the ethereal extract with 10% sodium bicarbonate solution and then with water.

-

Dry the extract with anhydrous magnesium sulfate.

-

Remove the ether by evaporation.

-

Purify the crude 1,4-dichlorobutane by distillation, collecting the fraction boiling at 55.5-56.5 °C/14 mm Hg. The reported yield is 35 grams.

Mandatory Visualizations

Reaction Mechanisms

Caption: General mechanisms for the reaction of alcohols with thionyl chloride.

Formation of Cyclic Sulfite from a 1,2-Diol

Caption: Stepwise formation of a cyclic sulfite from a 1,2-diol.

Experimental Workflow for Dichloride Synthesis

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. US6423189B1 - Process for the preparation of 1,3-dichloropropane - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US4605784A - Process for the preparation of ether-containing chlorides - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Safe Handling of 1,2-Bis(2-chloroethoxy)ethane

Introduction

1,2-Bis(2-chloroethoxy)ethane (CAS No. 112-26-5) is a chlorinated organic compound used primarily as a pharmaceutical intermediate and in various chemical syntheses.[1][2][3][4] Also known by synonyms such as Triethylene glycol dichloride and Triglycol dichloride, its molecular formula is C6H12Cl2O2 and it has a molecular weight of 187.06 g/mol .[2][5][6] Given its toxicological profile, a comprehensive understanding of its properties and associated hazards is critical for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides detailed technical information on its safety and handling, emergency procedures, and disposal.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid that is insoluble in water but soluble in many organic solvents.[1][7][8][9] Its physical and chemical characteristics are essential for designing safe experimental and handling protocols.

| Property | Value | Source(s) |

| Molecular Formula | C6H12Cl2O2 | [2][5][6] |

| Molecular Weight | 187.06 g/mol | [2][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][7][8] |

| Boiling Point | 235 °C | [1][3][5][7] |

| Melting Point | -31 °C to -32 °C | [5][6][7] |

| Flash Point | 121 °C - 126 °C (closed cup) | [3][5][7] |

| Density | 1.197 g/mL at 20-25 °C | [1][5][6] |

| Vapor Pressure | 0.06 mmHg | [6] |

| Water Solubility | Insoluble | [5][7][10] |

| Refractive Index | ~1.461 (at 20-25 °C) | [1][3][5] |

Hazard Identification and Toxicology

This compound is classified as hazardous and requires careful handling.[2] The primary routes of exposure are ingestion, skin contact, and inhalation.

2.1 GHS Classification

| Hazard Class | Hazard Statement | Signal Word | Pictograms |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | ☠️ |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Danger | ☠️ |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Danger | ❗️ |

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | Danger | corrosive |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Danger | ❗️ |

2.2 Toxicological Data

The primary acute toxicity data available is for oral exposure.

| Endpoint | Species | Value |

|---|

| LD50 Oral | Rat | 250 mg/kg |

Source:[7]

2.3 Health Effects

-

Ingestion: Toxic if swallowed.[6][12][13] May cause irritation of the digestive tract and potential central nervous system effects.[13][14]

-

Skin Contact: Harmful if absorbed through the skin, causing skin irritation.[6][11][13][14]

-

Inhalation: May cause respiratory tract irritation.[7][11][13][14]

-

Carcinogenicity: This product is not identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

3.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13][15]

-

Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[15][16]

3.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][14]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile or neoprene rubber) and a flame-resistant lab coat.[7][15][16][17] Clothing must be buttoned and sleeves should be of sufficient length to prevent skin exposure.[15]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[15][16][18]

3.3 Hygiene Measures

-

Avoid all personal contact, including inhalation of vapors or mists.[7][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][11][13]

-

Wash hands thoroughly with soap and water after handling and before breaks.[7][11][15]

-

Contaminated work clothes should be laundered separately before reuse.[11][13]

3.4 Storage Requirements

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5][7][13]

-

Keep containers tightly closed and upright to prevent leakage.[7][13][18]

-

Store in a locked-up, secure area.[13]

Caption: Standard workflow for handling this compound in a laboratory setting.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1 First Aid Measures

-

General Advice: Consult a physician. Show the Safety Data Sheet (SDS) to the medical professional in attendance.[7][18]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][13][14][18]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][14][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention by calling a poison center or doctor.[7][13][14]

4.2 Spill Response Protocol

-

Minor Spills:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation and wear full PPE (respirator, gloves, goggles, lab coat).[7][11]

-

Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[11][18]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][11][18]

-

Clean the spill area thoroughly.

-

-

Major Spills:

Caption: Decision tree for responding to a spill of this compound.

4.3 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8][18]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of hydrogen chloride.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Disposal and Transportation

Proper disposal and transport are regulated to prevent environmental contamination and exposure.

5.1 Waste Disposal

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[18]

-

All waste materials must be handled as hazardous waste and disposed of in accordance with applicable federal, state, and local environmental regulations.[13][18] Do not let the product enter drains.[7][18]

5.2 Transportation Information This material is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID/IMDG/IATA | 2810 | TOXIC LIQUID, ORGANIC, N.O.S. (this compound) | 6.1 | III |

Cited Experimental Protocol: Acute Oral Toxicity Assessment

The LD50 value cited (250 mg/kg, rat) was determined through acute oral toxicity testing.[7] While the specific study protocol for this chemical is not detailed in the provided references, a generalized methodology based on established guidelines (e.g., OECD Test Guideline 423) is as follows.

Objective: To determine the acute oral toxicity of a substance by identifying the dose that causes mortality in 50% of a test animal population (LD50).

Methodology:

-

Test Animals: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains), typically of a single sex or both, are used. Animals are acclimated to laboratory conditions before the study.

-

Dosage Preparation: The test substance, this compound, is prepared at various concentrations, often in a suitable vehicle if not administered neat.

-

Administration:

-

Animals are fasted overnight prior to dosing.

-

A single dose of the substance is administered to the animals via oral gavage.

-

Dosing is performed sequentially in groups of animals at different dose levels.

-

-

Observation:

-

Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for at least 14 days.

-

Observations include changes in skin, fur, eyes, respiration, and behavior.

-

Body weights are recorded at specified intervals.

-

-

Data Analysis:

-

The number of mortalities at each dose level is recorded.

-

Statistical methods (e.g., Probit analysis) are used to calculate the LD50 value with a 95% confidence interval.

-

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify any target organ toxicities.

This protocol provides a framework for understanding how the key toxicological data for this compound was likely generated.

References

- 1. This compound | 112-26-5 [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific Chemicals - 100g [yufenggp.com]

- 3. Buy this compound (EVT-7857332) | 27252-69-3 [evitachem.com]

- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1,2-Bis(2-chloroethoxy) Ethane, C6H12Cl2O2, 112-26-5, Triethylene Glycol Dichloride; Triglycol Dichloride; Ethane [mallakchemicals.com]

- 6. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. This compound | 112-26-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. This compound(112-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. wcu.edu [wcu.edu]

- 16. gelest.com [gelest.com]

- 17. nj.gov [nj.gov]

- 18. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 1,2-Bis(2-chloroethoxy)ethane

Introduction

1,2-Bis(2-chloroethoxy)ethane (CAS No: 112-26-5) is a chlorinated ether compound recognized for its utility as a pharmaceutical intermediate, a solvent for hydrocarbons and oils, and an intermediate for resins and insecticides.[1][2][3][4][5] Also known by synonyms such as Triglycol Dichloride and Triethylene Glycol Dichloride, its molecular formula is C₆H₁₂Cl₂O₂ and it has a molecular weight of 187.06 g/mol .[2][3][5][6][7][8][9] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing its material safety data, handling protocols, and emergency procedures.

Section 1: Chemical Identification and Properties

This compound is a clear, colorless to pale yellow liquid that is insoluble in water.[1][2][4][6] It is a stable compound under normal temperatures and pressures.[2][4]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [1][2][4][6] |

| Molecular Formula | C₆H₁₂Cl₂O₂ | [2][5][7][8] |

| Molecular Weight | 187.06 g/mol | [2][5][7][8] |

| CAS Number | 112-26-5 | [1][2][5][6][7][10] |

| Melting Point | -31°C to -32°C | [2][5][6][7] |

| Boiling Point | 235 °C | [1][2][5][6][8][10] |

| Flash Point | 121 °C (249.8 °F) - closed cup | [2][5][6] |

| Density | 1.197 g/mL at 25 °C | [1][2][10] |

| Vapor Pressure | 0.06 mmHg at 25 °C | [7][10] |

| Water Solubility | Insoluble | [1][2][4][5][6][10] |

| Refractive Index | 1.461 (n20/D) | [1][2][5][10] |

Section 2: Hazard Identification and Toxicology

This chemical is classified as hazardous under the Globally Harmonized System (GHS). It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and can cause serious eye damage.[7][9]

Table 2: GHS Hazard Classification

| Category | Classification | Details | Source(s) |

| Signal Word | Danger | [7][9] | |

| Hazard Class | Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [7] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [7] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [7] | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | ||

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [6][7][9] | |

| Precautionary Statements | Prevention, Response, Storage, Disposal | P261, P264, P270, P280, P301+P310, P302+P352+P312, P304+P340, P305+P351+P338, P405, P501 | [4][6][9] |

Table 3: Toxicological Data

| Test | Species | Result | Source(s) |

| LD50 Oral | Rat | 250 mg/kg | [6] |

| Skin Irritation | Rabbit | Causes skin irritation | [6] |

| Eye Irritation | Rabbit | Causes serious eye damage | [6] |

| Carcinogenicity | IARC | Not identified as a probable, possible or confirmed human carcinogen | [6] |

Section 3: Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Handling, Storage, and Engineering Controls

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[4][9][11]

-

Wash hands and any exposed skin thoroughly after handling.[6][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][6][9]

-

Wear appropriate personal protective equipment (PPE) at all times.[6][9]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[2][4][5][6][11]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][9]

Engineering Controls:

-

Work should be conducted in a laboratory with an approved and certified emergency eyewash station and safety shower.[12]

-

Utilize local exhaust ventilation to control airborne concentrations.[13]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is the final line of defense against exposure.

Caption: Personal Protective Equipment (PPE) selection workflow.

First Aid Protocol

Immediate and appropriate first aid is critical in the event of an exposure. Always have the Safety Data Sheet (SDS) available to provide to emergency responders.[6][12]

Caption: First aid response workflow for various exposure routes.

Firefighting Protocol

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]

-

Specific Hazards: The substance is combustible.[1][6] When heated to decomposition, it can emit toxic and corrosive fumes of carbon oxides and hydrogen chloride gas.[4][6]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6]

Section 4: Transport and Disposal

Proper transport and disposal are regulated to prevent environmental contamination and ensure safety.

Table 4: Transport Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID, IMDG, IATA | 2810 | TOXIC LIQUID, ORGANIC, N.O.S. (this compound) | 6.1 | III |

Disposal Considerations: Waste material must be disposed of in accordance with local, regional, national, and international regulations.[9] It is recommended to consult with environmental regulatory agencies for guidance on acceptable disposal practices.[4] Contaminated packaging should be treated as the chemical itself.

References

- 1. This compound | 112-26-5 [chemicalbook.com]

- 2. 1,2-Bis(2-chloroethoxy) Ethane, C6H12Cl2O2, 112-26-5, Triethylene Glycol Dichloride; Triglycol Dichloride; Ethane [mallakchemicals.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound (EVT-7857332) | 27252-69-3 [evitachem.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. chembk.com [chembk.com]

- 11. This compound(112-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. wcu.edu [wcu.edu]

- 13. gelest.com [gelest.com]

Environmental Fate and Persistence of 1,2-Bis(2-chloroethoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of 1,2-Bis(2-chloroethoxy)ethane (CAS No. 112-26-5). The information is compiled to assist in environmental risk assessments and to provide a deeper understanding of the compound's behavior in various environmental compartments. This document summarizes key physical and chemical properties, environmental distribution, and degradation pathways, supported by detailed experimental protocols and visual representations of key processes.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. A summary of the key properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12Cl2O2 | [1][2] |

| Molecular Weight | 187.06 g/mol | [1][3] |

| Physical State | Colorless liquid | [1][4] |

| Boiling Point | 235 - 241.3 °C | [1][3][5] |

| Melting Point | -31.5 °C | [1] |

| Vapor Pressure | 0.06 mmHg at 20-25 °C | [1][2] |

| Water Solubility | 18,900 mg/L (estimated) | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.1 (estimated) | [6] |

| Henry's Law Constant | 7.8 x 10^-7 atm-m³/mol (estimated) | [2] |

Environmental Fate and Persistence

The persistence of this compound in the environment is determined by a combination of transport and transformation processes. These include its mobility in soil and water, potential for bioaccumulation, and degradation through biotic and abiotic pathways.

Environmental Distribution and Mobility

The mobility of this compound in the environment is primarily dictated by its partitioning behavior between different environmental compartments.

-

Atmospheric Fate : In the atmosphere, this compound is expected to exist predominantly in the vapor phase.[2] The primary degradation pathway is predicted to be the reaction with photochemically produced hydroxyl radicals.[2] The estimated atmospheric half-life for this reaction is approximately 1.8 days.[2] Direct photolysis is not expected to be a significant removal process as the compound does not absorb UV light in the environmentally relevant spectrum (>290 nm).[2]

-

Soil Mobility : The mobility of a chemical in soil is often predicted using the soil organic carbon-water partitioning coefficient (Koc). For this compound, the Koc is estimated to be 19.[2] This low value suggests that the compound has very high mobility in soil and is not likely to adsorb significantly to soil particles.[2]

-

Water Volatilization : Based on its estimated Henry's Law constant, this compound is expected to be essentially nonvolatile from water surfaces.[2] Volatilization from moist soil surfaces is also not considered a significant fate process.[2]

Degradation

Degradation processes are critical in determining the ultimate persistence of a chemical in the environment. These can be broadly categorized as abiotic and biotic degradation.

Hydrolysis : this compound is not expected to undergo significant hydrolysis in the environment due to the lack of hydrolyzable functional groups.[2] However, some sources suggest that under certain conditions, it may undergo hydrolysis to form corresponding alcohols and hydrochloric acid.[3]